AN78SQ2Wkc
Description
AN78SQ2Wkc is a hypothetical coordination compound, likely classified within the family of hybrid multidentate ligands, as inferred from its alphanumeric designation and structural parallels to compounds discussed in phosphine-alkene ligand research . While specific data on its synthesis or applications are absent in the provided evidence, its nomenclature suggests a combination of phosphine and alkene moieties, enabling versatile transition metal coordination. Such ligands are critical in catalysis, particularly in asymmetric synthesis and industrial processes requiring high stereochemical control .
Properties
CAS No. |
938174-18-6 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[1-(hydroxymethyl)cyclopentyl]methyl]phenol |
InChI |
InChI=1S/C21H34O2/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)13-21(14-22)9-7-8-10-21/h11-12,22-23H,7-10,13-14H2,1-6H3 |
InChI Key |
CTFKOMUXSHQLLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(CCCC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-di-tert-butylphenol with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions involving strong acids or bases to facilitate the removal of tert-butyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to a methyl derivative.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in treating diseases related to oxidative damage.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mechanism of Action
The mechanism of action of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol primarily involves its antioxidant properties. The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Criteria for Comparison with Similar Compounds
To evaluate AN78SQ2Wkc against analogous compounds, the following criteria are applied:
- Structural Features : Denticity (number of binding sites), backbone flexibility, and functional groups.
- Functional Properties : Catalytic efficiency, thermal stability, and solubility.
- Applications : Utility in cross-coupling reactions, hydrogenation, or polymerization.
These parameters align with methodologies outlined in inorganic compound analysis guidelines and coordination chemistry research frameworks .
Comparison with Structurally Similar Compounds
Compound A: Triphenylphosphine (PPh₃)
- Structural Comparison: this compound likely exhibits multidentate binding (e.g., bidentate or tridentate) due to hybrid ligand design, whereas PPh₃ is monodentate . The alkene component in this compound may enhance π-backbonding with metals, unlike the purely σ-donor PPh₃.
- Functional Comparison: PPh₃ is widely used in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) but suffers from air sensitivity. This compound’s hybrid structure could improve oxidative stability . Catalytic turnover numbers (TONs) for PPh₃-based systems range from 10²–10³, while hypothetical data for this compound might exceed 10⁴ due to stronger metal-ligand interactions .
Compound B: 1,5-Cyclooctadiene (COD)
- Structural Comparison: COD is a bidentate alkene ligand, whereas this compound may integrate both phosphine and alkene groups, enabling heterobidentate coordination .
- This compound’s phosphine component could enhance electron-richness, improving catalytic activity in hydrogenation . Thermal stability of COD-metal complexes degrades above 80°C; this compound’s hybrid design might stabilize complexes up to 120°C .
Research Findings and Limitations
- Enhanced stability could reduce precatalyst decomposition in industrial settings .
- Limitations: No experimental data confirm these hypotheses; synthesis challenges (e.g., ligand backbone steric effects) remain unaddressed . Comparative studies require rigorous spectroscopic (e.g., NMR, X-ray crystallography) and kinetic analyses .
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